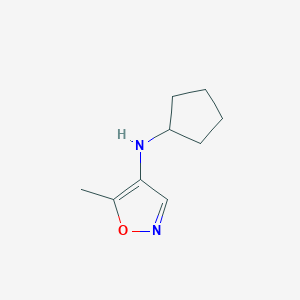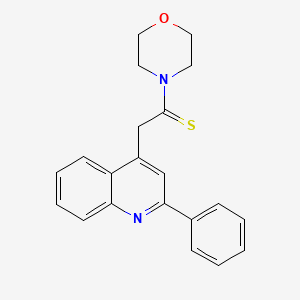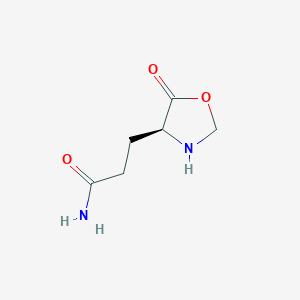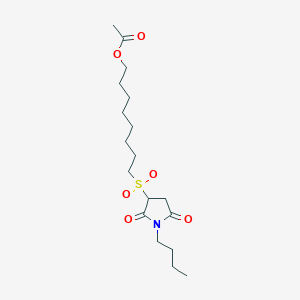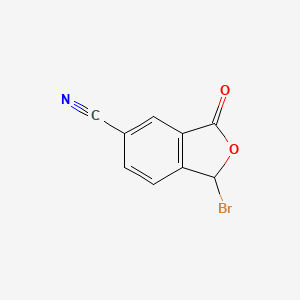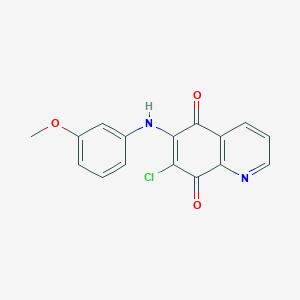
1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2-methylallyl bromide with pyrrole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the pyrrole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogens (chlorine, bromine), nitro groups, and other electrophiles in the presence of Lewis acids.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(1-Allyl-1H-pyrrol-2-yl)ethanone
- 1-(1-(2-Methylpropyl)-1H-pyrrol-2-yl)ethanone
- 1-(1-(2-Methylbutyl)-1H-pyrrol-2-yl)ethanone
Comparison: 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-[1-(2-methylprop-2-enyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-11-6-4-5-10(11)9(3)12/h4-6H,1,7H2,2-3H3 |
Clave InChI |
LBIYSXNMLMJPCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN1C=CC=C1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



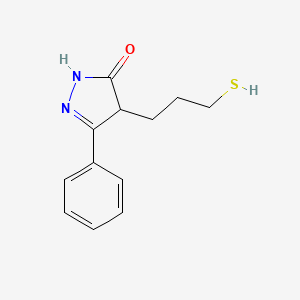
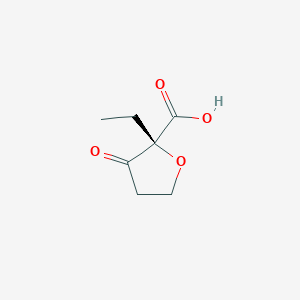
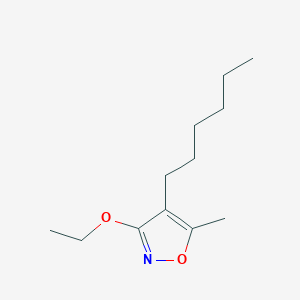
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
